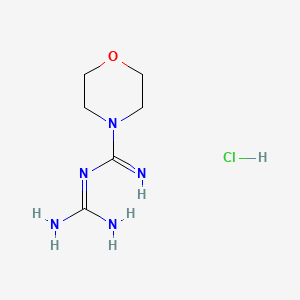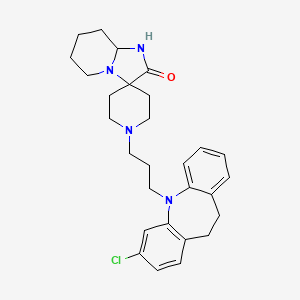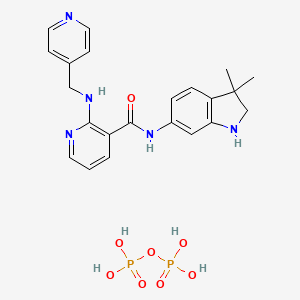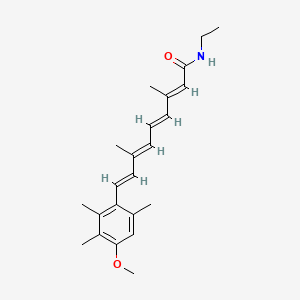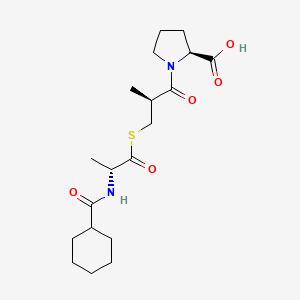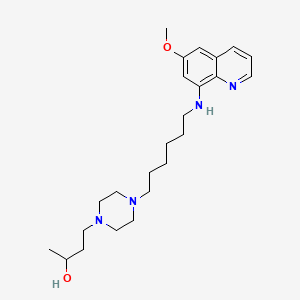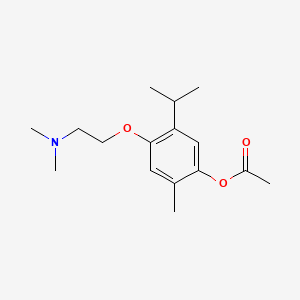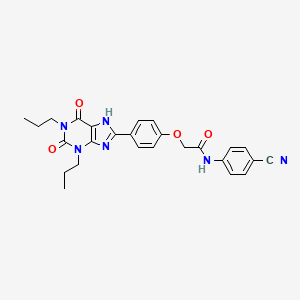
MRS 1754
Vue d'ensemble
Description
N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide, commonly referred to as NCP-2-DP, is a synthetic molecule that has been used in a variety of laboratory and scientific research applications. It has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and anti-microbial activities. NCP-2-DP has been studied extensively in both in vivo and in vitro studies, and its mechanism of action is thought to involve the inhibition of enzymes involved in cell signaling pathways.
Applications De Recherche Scientifique
Antagoniste du récepteur de l'adénosine A2B
MRS 1754 est principalement utilisé comme antagoniste du récepteur de l'adénosine A2B. Il a une forte affinité pour ce récepteur, avec une valeur de Ki de 1,97 nM pour le récepteur A2B humain .
Sélectivité pour les récepteurs de l'adénosine
this compound est hautement sélectif pour le récepteur A2B. Il n'affecte pas de manière significative les autres récepteurs de l'adénosine, avec des valeurs de Ki de 403 nM, 503 nM et 570 nM pour les récepteurs A1R, A2AR et A3R humains, respectivement .
Action antagoniste sur le récepteur A1R du rat
Bien que this compound soit principalement utilisé pour son action sur le récepteur A2B, il présente également une certaine action antagoniste sur le récepteur A1 du rat, avec une valeur de Ki de 16,8 nM .
Effets cardioprotecteurs
this compound a été montré pour abolir les effets cardioprotecteurs de la NECA, un agoniste puissant du récepteur de l'adénosine .
Utilisation en recherche biochimique
En raison de sa sélectivité et de sa forte affinité pour le récepteur A2B, this compound est souvent utilisé en recherche biochimique pour étudier le rôle de ce récepteur dans divers processus biologiques .
Applications thérapeutiques potentielles
Étant donné son rôle d'antagoniste du récepteur de l'adénosine A2B, this compound peut avoir des applications thérapeutiques potentielles dans des conditions où la modulation de ce récepteur pourrait être bénéfique. Cependant, des recherches supplémentaires sont nécessaires dans ce domaine .
Mécanisme D'action
Target of Action
MRS 1754 is a selective antagonist radioligand for the A2B adenosine receptor . The A2B adenosine receptor is a protein that in humans is encoded by the ADORA2B gene. It has a critical role in mediating physiological responses, including inflammation and immune response.
Mode of Action
This compound interacts with its target, the A2B adenosine receptor, by binding to it and acting as an antagonist . This means it blocks the action of adenosine, a neurotransmitter that can activate the A2B receptor. The Ki value for displacement of this compound binding to human A2B receptors expressed in HEK-293 cell membranes is 1.45±0.21 nM .
Biochemical Pathways
The A2B adenosine receptor is part of the G protein-coupled receptor family. When this compound binds to the A2B receptor, it prevents adenosine from activating the receptor, thereby inhibiting the downstream effects of adenosine signaling . These effects can include various cellular responses, such as changes in cyclic AMP levels and the activation of mitogen-activated protein kinases .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific biological context. By blocking the A2B adenosine receptor, this compound can influence a variety of physiological processes. For example, it has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway .
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBEYXFRYFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424967 | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
264622-58-4 | |
| Record name | MRS-1754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MRS-1754 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




